2,4-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-26-15-6-4-3-5-14(15)24-16(22-23-18(24)27-2)10-21-17(25)12-8-7-11(19)9-13(12)20/h3-9H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJFSDOJMXQWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS Number: 391930-54-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.3 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 391930-54-4 |
| Molecular Formula | C18H16Cl2N4O2S |
| Molecular Weight | 423.3 g/mol |
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, studies have shown that related triazole compounds can inhibit the growth of various fungal strains, including Candida species and Aspergillus species. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Potential
Several studies have explored the anticancer properties of triazole derivatives similar to this compound. For example:
- A compound with a similar structure demonstrated an IC50 value of 0.06 µM against DHFR (dihydrofolate reductase), indicating strong inhibitory activity against non-small cell lung cancer (NCI-H522) and other cancer cell lines .
- Another study highlighted that modifications in the triazole moiety could enhance cytotoxicity against various cancer types, suggesting that this compound may also exhibit selective toxicity towards cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the triazole ring allows for the inhibition of enzymes like DHFR, which is crucial in nucleotide synthesis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence shows that these compounds can cause cell cycle arrest at various phases, particularly at G1/S or G2/M checkpoints.
Case Studies
- Study on Antifungal Efficacy : A study published in MDPI evaluated the antifungal activity of various triazole derivatives against Candida albicans and reported significant inhibition rates .
- Anticancer Activity Assessment : A research article detailed the synthesis and evaluation of triazole derivatives for anticancer activity against breast and lung cancer cell lines, demonstrating that modifications in substituents significantly affected their potency .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,2,4-triazole derivatives, focusing on substituent effects, synthetic efficiency, and biological activity.
Structural Analogues and Substituent Effects
Key structural variations among similar compounds include:
- Substituents on the triazole ring : Position 4 often features aryl groups (e.g., methoxyphenyl, benzyl), while position 5 may include sulfur-containing groups (e.g., methylthio, benzylthio) or heterocycles (e.g., thiophene, pyridine).
- Benzamide modifications : Chlorination (2,4-dichloro vs. 4-methoxy) and linkage to the triazole core (direct vs. methylene bridges).
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- Synthetic Efficiency : Yields for analogues range from 76% (compound 54) to 93% (compound 6l), suggesting that electron-withdrawing groups (e.g., trifluoromethyl in 6l) or sterically unhindered substituents improve reaction efficiency .
- Thermal Stability : Higher melting points (e.g., 237–239°C for compound 54) correlate with rigid substituents like sulfonamide (-SO₂) or halogenated aryl groups .
Pharmacokinetic Considerations
Morpholinium derivatives of triazole compounds () exhibited favorable pharmacokinetic profiles in rats, with prolonged plasma half-lives (>6 hours) due to improved solubility from the morpholine moiety . Though the target compound lacks this group, its methoxy and amide functionalities may enhance aqueous solubility compared to purely lipophilic analogues.
Q & A
Q. Table 1: SAR of Key Derivatives
| Substituent (R₁/R₂) | acps-pptase IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 2-OMe / SCH₃ | 0.85 | 0.12 |
| 4-Cl / SCH₃ | 0.62 | 0.09 |
| 2-OMe / SO₂CH₃ | 1.10 | 0.25 |
Advanced: How can biochemical pathways affected by this compound be mapped using omics approaches?
Methodological Answer:
Transcriptomics:
- Treat E. coli cultures (log phase) with 10 µM compound for 2 hours.
- Extract RNA for RNA-seq to identify downregulated fatty acid biosynthesis genes (e.g., fabH, accA) .
Proteomics:
- Perform SILAC labeling followed by LC-MS/MS to quantify acps-pptase expression levels .
Metabolomics:
- Use GC-MS to detect accumulation of malonyl-CoA (a substrate of acps-pptase) in treated vs. untreated samples .
Advanced: What experimental designs mitigate toxicity in in vivo models while maintaining efficacy?
Methodological Answer:
Dose Optimization:
- Conduct MTD (Maximum Tolerated Dose) studies in BALB/c mice (oral administration, 10–100 mg/kg) .
Formulation Adjustments:
- Use PEG-400 as a co-solvent to enhance bioavailability and reduce hepatic toxicity .
Pharmacokinetic Profiling:
- Measure plasma half-life (t₁/₂) via LC-MS and adjust dosing intervals to maintain Cₘᵢₙ above IC₉₀ .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol-DMF (3:1 v/v) to remove unreacted phenylisothiocyanate .
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent achieves >95% purity .
- HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30) resolves polar impurities .
Advanced: How does tautomerism (thione vs. thiol) influence bioactivity and stability?
Methodological Answer:
Tautomer Detection:
- ¹H NMR in DMSO-d₆: Thione form shows NH peak (δ 10.2 ppm), while thiol form lacks it .
Stability Studies:
- Store at 4°C in amber vials to prevent oxidation of thiol to disulfide .
Bioactivity Impact:
- Thione form exhibits 3-fold higher acps-pptase inhibition due to improved hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
